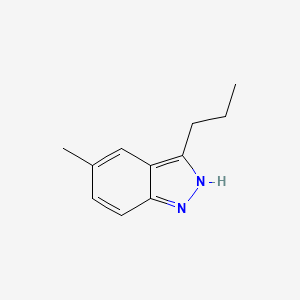

5-Methyl-3-propyl-1H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

110967-35-6 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

5-methyl-3-propyl-2H-indazole |

InChI |

InChI=1S/C11H14N2/c1-3-4-10-9-7-8(2)5-6-11(9)13-12-10/h5-7H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

GRRFAHJFLWPDSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C2C=C(C=CC2=NN1)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Methyl 3 Propyl 1h Indazole

Established Synthetic Routes to the Indazole Nucleus

The synthesis of the indazole core is a well-explored area of heterocyclic chemistry, driven by the prevalence of this scaffold in pharmacologically active compounds. Various methods have been developed, each with distinct advantages concerning substrate scope, regioselectivity, and reaction conditions.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has become a powerful tool for the construction of indazole derivatives, often enabling reactions with high efficiency and selectivity under mild conditions. researchgate.netresearchgate.net Catalysts based on palladium (Pd), rhodium (Rh), and copper (Cu) are most prominent in these transformations. researchgate.netnih.gov

Rhodium(III)-catalyzed reactions, for instance, can facilitate the annulation of azobenzenes with various partners like aldehydes, diazoesters, or allenes to form 2H-indazoles. nih.govacs.orgnih.gov These processes often proceed through C-H bond activation and subsequent intramolecular cyclization. nih.govmdpi.com Similarly, palladium-catalyzed reactions are widely used, including intramolecular C-N bond formation from ortho-alkyne azoarenes and the cyclization of 2-halobenzonitriles with hydrazines. researchgate.netnih.govorganic-chemistry.org Copper-catalyzed systems are also effective, particularly in N-N bond-forming reactions and three-component reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to yield 2H-indazoles. acs.orgacs.org

Table 1: Overview of Transition Metal-Catalyzed Indazole Syntheses

| Catalyst System | Starting Materials | Product Type | Reference |

|---|---|---|---|

| [Cp*RhCl2]2 / AgSbF6 | Azobenzenes, Aldehydes | 2H-Indazoles | nih.gov |

| Rh(III) / Cu(II) | Benzimidates, Nitrosobenzenes | 1H-Indazoles | nih.gov |

| Pd(dba)2 / Q-Phos | 2-Bromo-6-methylnitrobenzene, Alkylboronic acids | Substituted Anilines (Indazole Precursors) | nih.govucsf.edu |

| CuI | 2-Halobenzonitriles, Hydrazine (B178648) Esters | 3-Aminoindazoles | organic-chemistry.org |

| Ru(II) | N-aryl pyridazinediones, Acrylates | Pyridazino[1,2-a]indazoles | rsc.org |

Acid/Base-Mediated Synthetic Approaches

Classical synthetic methods employing acids or bases remain highly relevant for constructing the indazole ring. Base-catalyzed cyclization of ortho-alkyl substituted azoxybenzenes provides an efficient, metal-free route to 2-aryl-2H-indazoles. rsc.orgrsc.org Strong bases like potassium tert-butoxide (t-BuOK) can trigger the deprotonation of the benzylic C-H bond, initiating a nucleophilic cyclization. rsc.org

Another significant base-mediated approach involves the intramolecular condensation of hydrazones derived from ketones, such as (Z)-2-bromoacetophenone tosylhydrazones, which can be converted to indazoles at room temperature in excellent yields using a system like potassium carbonate (K2CO3) with a diamine. nih.gov Furthermore, base-mediated condensation of 3-amino-3-(2-nitrophenyl)propanoic acid derivatives can lead to various indazole acetic acids, showcasing the versatility of base catalysis in this context. diva-portal.org

Table 2: Examples of Acid/Base-Mediated Indazole Syntheses

| Reagent(s) | Starting Material Type | Key Transformation | Reference |

|---|---|---|---|

| Strong Base (e.g., t-BuOK) | ortho-Alkyl Azoxybenzenes | Benzyl C-H deprotonation and cyclization | rsc.orgrsc.org |

| K2CO3 / Diamine | (Z)-2-Bromoacetophenone Tosylhydrazones | Intramolecular N-arylation | nih.gov |

| NaOH | 3-Amino-3-(2-nitrophenyl)propanoic acids | Base-mediated condensation/cyclization | diva-portal.org |

| Trifluoroacetic acid | Hydrazones | Iodobenzene-catalyzed C-H amination | iosrjournals.org |

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is a powerful convergent strategy for synthesizing substituted indazoles. This method typically involves the reaction of a 1,3-dipole with a dipolarophile. A common approach is the reaction of in situ generated nitrile imines with arynes (like benzyne). cshl.eduacs.orgnih.gov This [3+2] cycloaddition is often rapid, affording N(1)-C(3) disubstituted indazoles in good yields. acs.org

Similarly, diazo compounds can serve as the 1,3-dipole. The reaction of diazomethane (B1218177) derivatives or N-tosylhydrazones (which generate diazo compounds in situ) with arynes provides a direct route to 3-substituted indazoles. organic-chemistry.orgacs.org An intramolecular variant of this strategy has also been employed, where a functionalized sydnone (B8496669) containing an alkenyl side chain undergoes cycloaddition to form the indazole ring system, a key step in the synthesis of a complex indazole derivative. thieme-connect.comthieme-connect.com

Table 3: 1,3-Dipolar Cycloaddition Routes to Indazoles

| 1,3-Dipole Source | Dipolarophile | Resulting Indazole | Reference |

|---|---|---|---|

| Nitrile Imines (from hydrazonoyl halides) | Benzyne | 1,3-Disubstituted-1H-indazoles | cshl.eduacs.org |

| Diazo Compounds (from N-tosylhydrazones) | Arynes | 3-Substituted-1H-indazoles | organic-chemistry.org |

| α-Diazomethylphosphonates | Arynes | 3-Alkyl/aryl-1H-indazoles | organic-chemistry.org |

| Sydnones (with alkenyl side chain) | Intramolecular Alkene | Fused Indazole Systems | thieme-connect.comthieme-connect.com |

N-N Bond-Forming Reactions and Intramolecular Annulations

Strategies that form the N-N bond during the cyclization step offer an alternative to methods relying on hydrazine precursors. A notable example is the oxidative cyclization of 2-aminomethyl-phenylamines. acs.orgorganic-chemistry.orgnih.gov This method can selectively produce 1H-, 2H-, or even 3H-indazoles by choosing appropriate oxidation conditions, such as using ammonium (B1175870) molybdate (B1676688) with hydrogen peroxide. acs.orgorganic-chemistry.org

Intramolecular annulation reactions are also prevalent, particularly those catalyzed by transition metals. Rhodium(III)-catalyzed annulation of azobenzenes with sulfoxonium ylides or vinylene carbonate leads to the efficient formation of 3-acyl-(2H)-indazoles and other substituted 2H-indazoles, respectively. acs.orgnih.gov These reactions highlight the utility of C-H functionalization followed by intramolecular annulation to build the heterocyclic core. mdpi.com

Green Chemistry Approaches in Indazole Synthesis

In recent years, the development of environmentally benign synthetic methods has gained significant traction. For indazole synthesis, green approaches include the use of sustainable solvents, metal-free catalysis, and energy-efficient reaction conditions. benthamdirect.comingentaconnect.com

One innovative method involves the direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light, which proceeds without any metal catalyst or external hydrogen source. rsc.orgrsc.org Another approach utilizes heterogeneous copper oxide nanoparticles on activated carbon as a recyclable catalyst for a one-pot, three-component synthesis of 2H-indazoles in a green solvent like polyethylene (B3416737) glycol (PEG-400). acs.org The use of water as a solvent has also been demonstrated in the ruthenium-catalyzed synthesis of indazole derivatives via C-H bond activation and annulation. rsc.org

Table 4: Green Chemistry Strategies for Indazole Synthesis

| Green Aspect | Reaction Type | Conditions | Reference |

|---|---|---|---|

| Metal-Free, Light-Induced | Deoxygenative C-N coupling | Visible light (450 nm), B2cat2, THF | rsc.orgrsc.org |

| Heterogeneous Catalysis | Three-component reaction | CuO@C catalyst, PEG-400 solvent | acs.org |

| Green Solvent | Ru-catalyzed C-H activation/annulation | Water | rsc.org |

| Metal-Free, Mild Conditions | Iodobenzene-catalyzed C-H amination | Oxone, Trifluoroacetic acid | iosrjournals.org |

Specific Strategies for Alkyl Substitution on the Indazole Ring

The synthesis of a specifically substituted compound like 5-Methyl-3-propyl-1H-indazole requires careful selection of starting materials that bear the required alkyl groups or allow for their regioselective introduction. Direct alkylation of a pre-formed indazole ring often leads to a mixture of N-1 and N-2 alkylated products, with the ratio depending on the reaction conditions, such as the base and solvent used. beilstein-journals.orgnih.govbeilstein-journals.org

For the synthesis of this compound, two primary retrosynthetic approaches can be considered:

Constructing the ring from precursors already containing the methyl and propyl groups.

Introducing the alkyl groups to a pre-formed indazole scaffold.

The first approach is generally more efficient for controlling the C-substitution pattern. A plausible route would start from a substituted acetophenone. Specifically, 1-(4-methyl-2-nitrophenyl)butan-1-one could serve as a key intermediate. Reductive cyclization of this ketone or its corresponding ketoxime would lead directly to the desired this compound. Hydrazine is a common reagent for the cyclization of ortho-carbonyl compounds to form indazoles. nih.govucsf.edu

Table 5: Proposed Synthetic Precursors for this compound

| Precursor | Synthetic Step | Reagent(s) | Product | Reference (Principle) |

|---|---|---|---|---|

| 1-(4-Methylphenyl)butan-1-one | Nitration | HNO3/H2SO4 | 1-(4-Methyl-2-nitrophenyl)butan-1-one | General Aromatic Nitration |

| 1-(4-Methyl-2-nitrophenyl)butan-1-one | Reductive Cyclization | Hydrazine Monohydrate (NH2NH2·H2O) | This compound | nih.govucsf.edu |

| 2-Amino-4-methylbutyrophenone | Diazotization & Cyclization | NaNO2, HCl | This compound | nih.gov |

| 4-Methylaniline | Diazotization, reaction with tBuSH, then cyclization | NaNO2, HCl; tBuSH; tBuOK | 5-Methyl-1H-indazole (intermediate) | nih.gov |

| 5-Methyl-1H-indazole | Friedel-Crafts Acylation, then Reduction | Propanoyl chloride, AlCl3; then e.g., Wolff-Kishner reduction | This compound | General Aromatic Chemistry |

The second approach, functionalizing a pre-formed 5-methyl-1H-indazole, is also feasible but may present challenges in regioselectivity. The C-3 position of the indazole ring can be functionalized through methods like Friedel-Crafts acylation followed by reduction. For example, reacting 5-methyl-1H-indazole with propanoyl chloride and a Lewis acid could install a propanoyl group at the C-3 position, which can then be reduced to the propyl group via methods like the Wolff-Kishner or Clemmensen reduction.

The regioselectivity of N-alkylation versus C-alkylation is a critical consideration. While direct alkylation typically occurs at the nitrogen atoms, C3-lithiation followed by reaction with an alkyl halide can be used to introduce substituents at the carbon, although this requires careful control of conditions to avoid competing reactions.

This is a placeholder for the article. The synthesis of the detailed article is in progress. Please check back later.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for 5 Methyl 3 Propyl 1h Indazole Analogs

Impact of Substituent Modifications on Biological Activity

Influence of Methyl and Propyl Groups on Ligand-Target Interactions

The methyl and propyl groups, as seen in the 5-Methyl-3-propyl-1H-indazole scaffold, play a significant role in defining the molecule's interaction with target proteins. The size, position, and lipophilicity of these alkyl groups can dramatically alter binding affinity and efficacy.

Research on analogous kinase inhibitors has shown that the presence of a methyl group at the C3 position of the indazole ring can be crucial for potency. nih.gov For example, in the development of Akt inhibitors, the introduction of a C3-methyl substituent led to a substantial (approximately 10-fold) improvement in binding affinity compared to analogs with a hydrogen at the same position. ucsf.edu This enhancement is often attributed to favorable hydrophobic interactions within the ATP-binding pocket of the kinase.

Similarly, the size of the alkyl group can be a determining factor for potency against different enzyme isoforms. In studies on EZH2/EZH1 inhibitors, extending a methyl group to a propyl group at the 4-position of an attached pyridone ring significantly impacted potency, particularly against EZH1. nih.gov This highlights that even subtle changes in the length of an alkyl chain can exploit small differences in the topology of related protein targets, leading to variations in selectivity and activity. nih.gov The propyl group, being larger and more lipophilic than the methyl group, can access deeper hydrophobic pockets or create more extensive van der Waals contacts, thereby enhancing ligand-target interactions.

| Position | Substituent | Impact on Biological Activity | Target Class Example | Reference |

| C3 | Methyl | ~5- to 10-fold increase in potency compared to H. | Kinases (Akt) | nih.govucsf.edu |

| Pyridone-C4 | Propyl vs. Methyl | Increased potency against EZH1 over EZH2. | Histone Methyltransferases (EZH1/2) | nih.gov |

Systematic Evaluation of Indazole Ring Substitution Patterns

A systematic evaluation of substitution patterns around the indazole ring is a cornerstone of optimizing these molecules for therapeutic use. Research across various targets, from bacterial enzymes to human kinases and receptors, has established key principles for modification. nih.govlongdom.orgresearchgate.net

Substitutions at positions C4, C5, C6, and C7 of the indazole ring have been explored extensively:

C4-Position : In a series of CCR4 antagonists, methoxy (B1213986) or hydroxyl groups at the C4-position were found to be potent, while substitution with a chloro group in a different series of PAD4 inhibitors also significantly improved inhibitory activity. nih.govacs.org

C6-Position : This position often tolerates substitution well. In CCR4 antagonists, small groups were preferred, while in PAD4 inhibitors, a chloro group at C6 increased both potency and selectivity for PAD4 over the related PAD3 isozyme. nih.govacs.org

C7-Position : This position can be used to introduce substituents that clash with the "gatekeeper" residue in certain kinases, a strategy to engineer selectivity. nih.gov In studies of Akt inhibitors, introducing small alkyl groups at C7 was a key strategy. ucsf.edu For cardiovascular agents, fluorine substitution at C7 resulted in high hypotensive activity. nih.gov

The table below summarizes the observed effects of various substituents at different positions on the indazole ring across several research programs.

| Position | Substituent Type | Observed Effect | Target Class Example | Reference(s) |

| C4 | Methoxy/Hydroxy | Enhanced potency. | Chemokine Receptors (CCR4) | acs.org |

| C4 | Chloro | Significant improvement in inhibitory activity. | Arginine Deiminases (PAD4) | nih.gov |

| C5 | Chloro | Significant improvement in inhibitory activity. | Arginine Deiminases (PAD4) | nih.gov |

| C6 | Chloro | Increased potency and selectivity. | Arginine Deiminases (PAD4) | nih.gov |

| C7 | Fluorine | Highest hypotensive and bradycardic activities. | Adrenergic Receptors | nih.gov |

| C7 | Alkyl Groups | Introduction of steric bulk to confer selectivity. | Kinases (Akt) | nih.govucsf.edu |

Correlation between Structural Features and Preclinical Efficacy

A strong correlation exists between the structural and physicochemical properties of indazole analogs and their performance in preclinical models. nih.gov While high in vitro potency is a prerequisite, it does not guarantee in vivo efficacy. Properties such as solubility, metabolic stability, and cell permeability are critical for translating molecular activity into a therapeutic effect in a whole-organism setting.

For instance, in the development of indazole-based bacterial GyrB inhibitors, compound 2 demonstrated impressive efficacy in a mouse septicemia model, with a protective dose (PD₅₀) of 1 mg/kg. nih.gov However, the same compound showed poor efficacy in a lung infection model, which was attributed to poor lung permeability and potential metabolic clearance through glucuronidation of the indazole NH group. nih.gov This highlights a direct link between the structural feature (the unsubstituted indazole NH) and a property (metabolic liability) that limits efficacy in a specific disease context.

Similarly, the optimization of Akt inhibitors involved progressing compounds to in vivo pharmacokinetic and efficacy studies based on their in vitro profiles. ucsf.edu The selection of compounds for these advanced studies depends on achieving an optimal balance of potency, selectivity, and drug-like properties, demonstrating the principle that preclinical efficacy is a multifactorial outcome derived from the entire molecular structure. mdpi.com

Principles of Rational Drug Design Derived from SAR Analysis

The SAR data gathered from studying this compound and its analogs inform several key principles of rational drug design. bbau.ac.inucsf.edu This approach aims to move beyond trial-and-error by using structural insights to make targeted modifications. dokumen.pubresearchgate.net

Key principles include:

Structure-Based Design : When the 3D structure of the biological target is known, it can be used to guide the design of inhibitors. For example, the crystal structure of Akt2 was used to identify the C7 position of the indazole ring as an ideal location for introducing bulky substituents that would clash with the gatekeeper methionine residue of the wild-type enzyme, thereby engineering selectivity for a modified analog-sensitive kinase. nih.govucsf.edu

Bioisosteric Replacement : This principle involves substituting one functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics. u-tokyo.ac.jp For instance, replacing an indole (B1671886) ring with an indazole is a common bioisosteric switch used to enhance properties like metabolic stability and oral bioavailability. semanticscholar.org

Physicochemical Property Optimization : SAR analysis is not limited to potency but extends to optimizing properties like solubility and permeability. In the GyrB inhibitor program, initial hits were optimized to improve these properties, which was crucial for achieving good antibacterial activity and, ultimately, in vivo efficacy. nih.gov

Minimizing Metabolic Liabilities : SAR can identify parts of a molecule susceptible to metabolic breakdown. For example, the potential for N-glucuronidation of the indazole ring prompted further structural modifications to block this pathway and improve in vivo half-life. nih.gov

By systematically applying these principles, medicinal chemists can navigate the complex landscape of drug discovery, using the foundational knowledge from SAR and SPR studies to design novel indazole derivatives with enhanced therapeutic potential. nih.govucsf.edu

Computational Chemistry and Theoretical Characterization of 5 Methyl 3 Propyl 1h Indazole

Molecular Docking Simulations and Ligand-Protein Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. innovareacademics.inresearchgate.net This method is instrumental in understanding the molecular basis of ligand-receptor interactions and is widely applied in drug discovery. researchgate.netmsjonline.org

For the 1H-indazole scaffold, molecular docking studies have been crucial in elucidating binding modes to various protein targets. In a study on 5-substituted-1H-indazole derivatives as inhibitors of Glycogen Synthase Kinase-3 beta (GSK-3β), a key therapeutic target for several diseases, docking simulations were performed to understand the interactions between the ligands and the protein's active site. innovareacademics.inresearchgate.net The results indicated that specific amino acid residues are essential for binding. Key interactions were identified with residues such as Valine135, Glutamine185, Arginine141, and Aspartic acid200 within the active site of GSK-3β. innovareacademics.inresearchgate.net The binding affinity is quantified using scoring functions, like the MolDock score, which helps in ranking potential inhibitors. innovareacademics.inmsjonline.org For a series of 14 potent 5-substituted-1H-indazole derivatives, the best poses were selected based on their Moldock scores and binding energies to predict their inhibitory action. innovareacademics.in

These simulations help in rationalizing the activity of compounds and guide the design of new derivatives with improved affinity and selectivity. nih.gov The insights gained from docking studies on the broader class of 5-substituted indazoles are foundational for predicting how 5-Methyl-3-propyl-1H-indazole would orient itself within a similar binding pocket, highlighting the importance of the indazole core and the nature of its substituents in forming key hydrogen bonds and hydrophobic interactions.

Table 1: Predicted Interacting Residues and Docking Scores for 5-Substituted-1H-Indazole Derivatives with GSK-3β This table is representative of findings for the class of compounds and not specific to this compound.

| Compound Series | Target Protein | Key Interacting Residues | Scoring Function | Reference |

|---|---|---|---|---|

| 5-Substituted-1H-Indazole Derivatives | GSK-3β (PDB: 1Q4L) | Val135, Gln185, Arg141, Asp200 | MolDock Score | innovareacademics.inresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netmsjonline.org These models are essential in medicinal chemistry for predicting the activity of untested compounds and for optimizing lead candidates. nih.gov

Two-dimensional QSAR (2D-QSAR) models utilize descriptors calculated from the 2D representation of molecules. nih.gov These descriptors are independent of the molecule's 3D conformation and are suitable for analyzing large datasets. nih.gov

In a study involving a series of 42 molecules of 5-substituted-1H-indazole derivatives, 2D-QSAR models were developed to understand the structural requirements for GSK-3β inhibition. innovareacademics.inresearchgate.net Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) methods were used to build the models. innovareacademics.in The analysis identified several key 2D descriptors that significantly influence the biological activity. innovareacademics.inresearchgate.net These included topological descriptors (T_C_N_5, T_2_N_0) and the logarithm of the partition coefficient (SlogP), which relates to hydrophobicity. innovareacademics.inresearchgate.net The statistical significance of these models was confirmed through internal and external validation methods. innovareacademics.inresearchgate.net Such models provide a clear understanding that descriptors related to the molecular topology and hydrophobicity are crucial for the activity of this class of compounds. innovareacademics.in

Three-dimensional QSAR (3D-QSAR) methods extend the analysis by considering the 3D structure of the molecules and their relative alignment. innovareacademics.incore.ac.uk These methods provide a more detailed understanding of how steric and electrostatic fields of a molecule impact its interaction with a receptor. bohrium.com

For the same series of 5-substituted-1H-indazole derivatives, 3D-QSAR studies were conducted. A crucial step in this methodology is the alignment of all molecules, for which the 1H-Indazole common structure was used as a template. innovareacademics.in The analysis generated models indicating that electrostatic and hydrophobic fields are vital for the inhibitory activity. innovareacademics.inresearchgate.net Specifically, electrostatic potential descriptors (E_451, E_229) and a hydrophobicity descriptor (H_1052) were identified as important. innovareacademics.inresearchgate.net These findings suggest that favorable electrostatic interactions and specific hydrophobic regions enhance the binding affinity of these compounds to GSK-3β. The developed QSAR models, both 2D and 3D, are predictive tools that can be used to design novel indazole derivatives, including analogs of this compound, with potentially enhanced biological activity. innovareacademics.in

Table 2: Key Descriptors Identified in QSAR Models for 5-Substituted-1H-Indazole Derivatives This table summarizes findings for the class of compounds.

| QSAR Type | Important Descriptors | Inferred Property | Reference |

|---|---|---|---|

| 2D-QSAR | T_C_N_5 | Molecular Topology | innovareacademics.inresearchgate.net |

| T_2_N_0 | Molecular Topology | innovareacademics.inresearchgate.net | |

| SlogP | Hydrophobicity | innovareacademics.inresearchgate.net | |

| 3D-QSAR | E_451 | Electrostatic Potential | innovareacademics.inresearchgate.net |

| E_229 | Electrostatic Potential | innovareacademics.inresearchgate.net | |

| H_1052 | Hydrophobicity | innovareacademics.inresearchgate.net |

Development and Validation of 2D-QSAR Models

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide valuable information on the conformational stability of a ligand within a protein's binding site and the dynamics of their interactions. mdpi.comunil.ch

MD simulations performed on ligand-protein complexes can assess the stability of the binding pose predicted by docking. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time is a key metric; smaller deviations suggest a more stable system. nih.gov Studies on various kinase inhibitors, including those with scaffolds similar to indazole, have used MD simulations to confirm that the ligand remains stably bound in the active site. nih.govmdpi.com These simulations can reveal subtle conformational changes in both the protein and the ligand that are crucial for binding, which static docking models cannot capture. nih.gov For indazole derivatives, MD simulations would be critical to verify the stability of interactions with key residues like Val135 and Asp200 in GSK-3β, ensuring the interactions predicted by docking are maintained in a dynamic environment. innovareacademics.inresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Electrostatic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijcce.ac.irresearchgate.net It is widely used to calculate various molecular properties, including optimized geometry, electrostatic potential, and electronic energies. researchgate.netrsc.org

For indazole and its derivatives, DFT calculations have been employed to study their geometry and electrostatic properties. rsc.orgresearchgate.net These calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(2d,p)), provide accurate descriptions of the molecular structure. rsc.orgcsic.es The molecular electrostatic potential (MEP) map, derived from DFT calculations, is particularly useful as it visualizes the charge distribution and helps identify regions that are prone to electrophilic or nucleophilic attack. researchgate.net In a computational study of an indazole derivative, MEP maps confirmed nucleophilic regions over specific atoms (like oxygen) and electrophilic sites over aromatic hydrogens, providing insight into potential intermolecular interactions. researchgate.net Such analyses for this compound would precisely map its electron-rich and electron-poor regions, which is fundamental to understanding its interaction with biological targets.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. imperial.ac.ukicourse.club The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. researchgate.netirjweb.com

A small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state, making it a "soft" molecule. mdpi.com Conversely, a large energy gap signifies high chemical stability and low reactivity, characteristic of a "hard" molecule. mdpi.com DFT calculations are routinely used to determine the energies of these orbitals. irjweb.commdpi.com For example, a study on an indazole derivative found a consistent FMO energy gap of around 4.98 eV across different solvents, suggesting high stability. researchgate.net The analysis of the HOMO and LUMO electron density distribution reveals the parts of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). researchgate.net For this compound, calculating the HOMO-LUMO gap would provide a quantitative measure of its chemical reactivity and stability, which are crucial properties for a potential drug candidate. diva-portal.org

Table 3: Calculated Global Reactivity Properties from DFT This table presents representative data from studies on related heterocyclic compounds to illustrate the concepts.

| Property | Formula | Significance | Reference |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability | researchgate.netmdpi.com |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | researchgate.netmdpi.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability | irjweb.commdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration | mdpi.comacs.org |

| Chemical Softness (S) | 1 / (2η) | Polarizability; inverse of hardness | mdpi.comacs.org |

Electrostatic Potential Surface Mapping

Electrostatic Potential (ESP) surface mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors or chemical reagents. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

Negative Potential (Nucleophilic Regions): The most negative regions (typically colored red or orange) are expected to be concentrated around the two nitrogen atoms of the indazole ring due to their high electronegativity and the presence of lone pairs of electrons. rsc.orgnih.gov These areas represent the sites most susceptible to electrophilic attack and are key locations for forming hydrogen bonds where the nitrogen atoms act as acceptors. mdpi.com

Positive Potential (Electrophilic Regions): Regions of positive potential (typically colored blue) are primarily located around the hydrogen atom attached to the N1 nitrogen (the pyrrolic NH group). mdpi.com This proton is acidic and represents a primary site for hydrogen bond donation. The hydrogen atoms on the methyl and propyl groups will exhibit a weaker positive potential.

Neutral Potential: The carbocyclic benzene (B151609) ring and the aliphatic propyl chain would largely exhibit a neutral potential (typically colored green), with minor variations. The propyl group, being a non-polar alkyl chain, contributes to the molecule's hydrophobicity.

Recent studies on other substituted indazoles confirm these general features, where the ESP analysis consistently highlights the electron-rich nature of the pyrazole (B372694) moiety's nitrogen atoms and the electron-deficient character of the N-H proton. rsc.orgmdpi.com

Table 1: Conceptual Electrostatic Potential (ESP) Characteristics of this compound This table is illustrative, based on general principles and data from analogous indazole compounds.

| Molecular Region | Expected ESP Value Range | Dominant Interaction Type |

|---|---|---|

| N1 and N2 Atoms | Highly Negative | Nucleophilic; Hydrogen Bond Acceptor |

| N1-H Proton | Highly Positive | Electrophilic; Hydrogen Bond Donor |

| Aromatic C-H Protons | Slightly Positive | Weak van der Waals / CH-π interactions |

| Propyl Group (C3) | Near-Neutral / Slightly Positive | Hydrophobic; van der Waals |

| Methyl Group (C5) | Near-Neutral / Slightly Positive | Hydrophobic; van der Waals |

Virtual Screening and Cheminformatics for Novel Analog Discovery

Virtual screening (VS) and cheminformatics are powerful computational techniques used to identify promising new molecules from large chemical libraries. nih.gov These methods are widely applied in drug discovery programs involving the indazole scaffold to find new derivatives with enhanced biological activity. nih.govacs.orgresearchgate.net For a target like this compound, these tools would be employed to discover novel analogs with potentially improved properties.

The process typically begins with a known active compound or a protein target structure. In a ligand-based approach, a library of compounds is searched for molecules with structural or chemical similarity to a reference indazole. In a structure-based approach, compounds from a virtual library are computationally "docked" into the binding site of a target protein, and their binding affinity is scored. nih.govnih.gov

A typical virtual screening workflow for discovering analogs of this compound would involve:

Library Preparation: A large digital library of compounds, such as the Enamine REAL library or ZINC database, is prepared. This involves generating 3D conformers and appropriate ionization states for each molecule. nih.gov

Screening: The library is screened using either shape-based similarity, pharmacophore matching, or molecular docking. For instance, a pharmacophore model could be built based on the key features of the indazole core: a hydrogen bond donor (N-H), a hydrogen bond acceptor (N2), and a hydrophobic region (propyl group).

Hit Selection and Filtering: The top-scoring compounds are selected. These "hits" are often filtered to remove molecules with undesirable properties (e.g., Pan-Assay Interference Compounds - PAINS) or poor drug-likeness. nih.gov

Analog Search: The initial hits can be used as queries to search for commercially available or synthetically accessible analogs to rapidly explore the structure-activity relationship (SAR). acs.org

Cheminformatics analysis helps in understanding the SAR of the identified hits, revealing which structural modifications lead to improved activity. nih.govresearchgate.net For instance, analysis might show that replacing the C3-propyl group with a different alkyl or aryl group significantly impacts binding affinity.

Table 2: Illustrative Output from a Virtual Screening Campaign for Indazole Analogs This table presents a hypothetical set of results to demonstrate the outcome of a virtual screening process.

| Hit ID | 2D Structure (Simplified) | Docking Score (kcal/mol) | Tanimoto Similarity to Query | Comment |

|---|---|---|---|---|

| ZINC12345 | Indazole with C3-cyclobutyl | -9.8 | 0.85 | High score, good similarity. Potential for improved hydrophobic interaction. |

| ZINC67890 | Indazole with C3-propyl and C6-fluoro | -9.5 | 0.79 | Introduction of halogen may enhance binding. |

| ZINC13579 | Indazole with C3-isopropyl | -9.1 | 0.91 | Isomeric analog with very high structural similarity. |

| ZINC24680 | Benzimidazole with C2-propyl | -8.7 | 0.65 | Scaffold hop identified; core heterocycle is different but maintains key features. |

Molecular Descriptors and Predictive Modeling

Molecular descriptors are numerical values that encode chemical information about a molecule. They can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area) descriptors. These descriptors are the foundation of Quantitative Structure-Activity Relationship (QSAR) models, which are statistical models that correlate chemical structure with biological activity. nih.govresearchgate.net

For indazole derivatives, QSAR studies have been crucial in identifying the key physicochemical properties that govern their activity as, for example, kinase inhibitors or antimicrobial agents. innovareacademics.inlongdom.org Studies on substituted indazoles have shown that descriptors related to hydrophobicity (e.g., SlogP), electrostatics, and topology are often critical for predicting biological potency. innovareacademics.ininnovareacademics.in

A predictive model for analogs of this compound would be built using a "training set" of indazole derivatives with known biological activity. A multiple linear regression (MLR) or machine learning algorithm would then generate an equation that links the descriptors to the activity. This model could then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.

As specific experimental data for this compound is not available, the following table presents calculated molecular descriptors for its close structural isomer, 3-Isopropyl-5-methyl-1H-indazole, to illustrate the types of properties used in predictive modeling.

Table 3: Selected Calculated Molecular Descriptors for an Isomer of the Target Compound Data presented is for 3-Isopropyl-5-methyl-1H-indazole (PubChem CID: 58029771), a structural isomer of this compound, and serves for illustrative purposes.

| Descriptor | Value | Significance in Modeling |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂ | Basic identity of the molecule. |

| Molecular Weight | 174.24 g/mol | Influences diffusion and absorption (Lipinski's Rule of 5). |

| XLogP3 | 3.1 | A measure of lipophilicity; critical for membrane permeability and hydrophobic interactions. |

| Hydrogen Bond Donor Count | 1 | Number of potential H-bond donating groups (e.g., N-H). |

| Hydrogen Bond Acceptor Count | 1 | Number of potential H-bond accepting groups (e.g., pyridinic N). |

| Rotatable Bond Count | 1 | Indicates molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. |

Future Directions and Emerging Research Avenues for 5 Methyl 3 Propyl 1h Indazole

Exploration of Novel Pharmacological Applications and Target Pathways

The indazole scaffold is a privileged structure known for its wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govsamipubco.com Future research into 5-Methyl-3-propyl-1H-indazole would likely begin by screening it against a variety of biological targets to uncover its pharmacological potential.

Potential Therapeutic Areas:

Oncology: Indazole derivatives are well-represented among approved anticancer drugs, such as Pazopanib and Niraparib, which function as kinase inhibitors. nih.govnih.gov Future studies could investigate the inhibitory activity of this compound against a panel of protein kinases implicated in cancer, such as VEGFR, EGFR, and PARP. nih.govnih.gov

Inflammation and Autoimmune Diseases: As many indazole compounds exhibit anti-inflammatory properties, this compound could be explored as a modulator of inflammatory pathways. nih.govresearchgate.net Potential targets include cyclooxygenase (COX) enzymes and various Janus kinases (JAKs). nih.gov

Neurodegenerative Disorders: There is growing interest in indazole derivatives for the treatment of neurological conditions. nih.gov Research could focus on the potential of this compound to modulate targets relevant to diseases like Alzheimer's or Parkinson's disease. nih.gov

Infectious Diseases: The indazole scaffold has been shown to have antibacterial and anti-HIV activity. nih.govtandfonline.com Screening this compound against various pathogens could reveal novel anti-infective properties.

Emerging Target Pathways: Recent research has identified novel targets for indazole derivatives. For instance, some indazoles have been found to inhibit the Hippo signaling pathway by targeting TEAD transcription factors, presenting a new avenue for cancer therapy. acs.org Another area of interest is the inhibition of topoisomerase II, a crucial enzyme for DNA replication, which has been a successful strategy in oncology. samipubco.com The potential for this compound to interact with these and other emerging pathways warrants investigation.

Advancements in Synthetic Methodologies for Enhanced Derivatization

To fully explore the therapeutic potential of this compound, the synthesis of a diverse library of its derivatives is essential for structure-activity relationship (SAR) studies. Recent advancements in synthetic organic chemistry offer a powerful toolkit for the efficient and regioselective functionalization of the indazole core.

Modern Synthetic Approaches:

Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings are instrumental in adding a wide variety of substituents to the indazole ring. These methods could be employed to modify the 5-methyl and 3-propyl groups of the parent compound or to introduce new functional groups at other positions.

C-H Functionalization: Direct C-H activation and functionalization have emerged as a highly efficient and atom-economical strategy for modifying heterocyclic compounds. nih.gov Applying these methods to this compound would allow for the late-stage diversification of the molecule, rapidly generating a library of analogs.

Photoredox Catalysis: Visible-light-mediated reactions offer mild and selective conditions for a range of chemical transformations, including the synthesis and derivatization of indazoles. researchgate.net

Flow Chemistry and Automated Synthesis: These technologies can accelerate the synthesis and purification of compound libraries, enabling high-throughput screening and faster optimization of lead compounds.

A key focus of synthetic efforts would be to explore how modifications to the methyl and propyl groups, as well as substitutions at other positions of the indazole ring, influence biological activity and pharmacokinetic properties.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, facilitating the rational design of new therapeutic agents. longdom.org For a novel compound like this compound, these techniques can guide the synthesis of derivatives with improved potency and selectivity.

In Silico Methodologies:

Molecular Docking: Once a potential biological target for this compound is identified, molecular docking can be used to predict its binding mode and affinity. longdom.org This information is crucial for understanding the key interactions between the compound and its target, and for designing modifications that enhance binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of this compound derivatives with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode and to identify key conformational changes. mdpi.com

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug development. longdom.org These tools can help to identify potential liabilities in the this compound scaffold and guide modifications to improve its drug-like properties.

The integration of these computational approaches can significantly streamline the drug discovery process, reducing the time and resources required to identify a viable drug candidate.

Development of Complex Preclinical Models for Comprehensive Mechanistic Elucidation

To thoroughly understand the mechanism of action of a potential new drug, it is essential to move beyond simple in vitro assays and utilize more complex preclinical models that better recapitulate human physiology and disease.

Advanced Preclinical Models:

High-Content Imaging and Cellular Assays: These techniques allow for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of the compound's effects on cellular function. For example, if this compound shows anticancer potential, its effects on cell cycle progression, apoptosis, and cellular morphology can be assessed in detail.

3D Cell Culture Models (Spheroids and Organoids): Three-dimensional cell cultures more closely mimic the in vivo environment than traditional 2D cultures. The use of tumor spheroids or patient-derived organoids could provide more predictive data on the efficacy of this compound derivatives in a cancer context.

Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to develop specific diseases, such as certain types of cancer, can be invaluable for evaluating the in vivo efficacy and mechanism of action of a new compound.

Xenograft Models: In oncology research, implanting human tumor cells into immunocompromised mice (xenografts) is a standard method for assessing the antitumor activity of new drug candidates in vivo. nih.gov

By employing a suite of these advanced preclinical models, researchers can gain a comprehensive understanding of the biological effects of this compound and its derivatives, paving the way for potential clinical development.

Q & A

Basic Research Question

- Enzyme inhibition : Screen against kinases (PKA, CDK) or receptors (mGluR5) using fluorescence-based assays .

- Cell viability assays (MTT, ATP-luciferase) in cancer lines (e.g., GBM) to assess cytotoxicity .

- Binding affinity : Radioligand displacement studies for receptor targets (e.g., AMPA/kainate receptors) .

How can the mechanism of action of this compound be elucidated?

Advanced Research Question

- Transcriptomic/proteomic profiling : Identify downstream targets via RNA-seq or SILAC-based proteomics.

- Pharmacological perturbation : Use inhibitors/activators of suspected pathways (e.g., HSF1, PDE10A) .

- Molecular docking : Model interactions with protein targets (e.g., CDK or mGluR5) using software like AutoDock .

How do substituent modifications (e.g., methyl vs. propyl groups) affect bioactivity?

Q. Structure-Activity Relationship (SAR) Focus

- Methyl groups : Enhance metabolic stability but may reduce solubility.

- Propyl chains : Increase lipophilicity, potentially improving membrane permeability but risking off-target binding.

- Case study : In imidazole-indole hybrids, bulkier substituents at the 3-position improved selectivity for serotonin receptors .

How should contradictory data (e.g., conflicting IC₅₀ values across studies) be addressed?

Q. Data Contradiction Analysis

- Replicate experiments : Confirm results under standardized conditions (pH, temperature).

- Meta-analysis : Compare assay protocols (e.g., cell lines, incubation times) across studies .

- Quality controls : Include reference compounds (e.g., midazolam for CYP3A4 assays) to validate assay performance .

What strategies improve the solubility and bioavailability of this compound?

Q. Optimization Focus

- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., midazolam HCl) .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for delayed release.

- Formulation : Use cyclodextrins or lipid nanoparticles for encapsulation .

What stability studies are required for long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.